
1-Piperidinepentanol
Overview
Description
1-Piperidinepentanol is an organic compound with the molecular formula C₁₀H₂₁NO. It consists of a piperidine ring attached to a five-carbon chain terminating in a hydroxyl group. This compound is known for its selective oxidizing properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperidinepentanol can be synthesized through several methods. One common approach involves the reaction of piperidine with 1-bromopentanol under basic conditions. The reaction typically proceeds as follows:
Reactants: Piperidine and 1-bromopentanol
Conditions: Basic medium, often using sodium hydroxide or potassium hydroxide
Solvent: Anhydrous ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Duration: Several hours until the reaction is complete
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of pyridine derivatives. This method is efficient and scalable, making it suitable for large-scale production. The process typically uses a molybdenum disulfide catalyst under high-pressure hydrogenation conditions .
Chemical Reactions Analysis
1-Piperidinepentanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether
Substitution: Thionyl chloride or phosphorus tribromide for halogenation; amines for amination reactions
Major Products:
Oxidation: Corresponding ketones or aldehydes
Reduction: Secondary amines
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
1-Piperidinepentanol has a wide range of applications in scientific research:
Chemistry: Used as a selective oxidant in organic synthesis, particularly in palladium-catalyzed reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic compounds
Mechanism of Action
The mechanism by which 1-Piperidinepentanol exerts its effects involves its ability to act as an oxidizing agent. It selectively oxidizes amines and alcohols under mild conditions, often in the presence of palladium catalysts. The molecular targets include various functional groups in organic molecules, leading to the formation of oxidized products. The pathways involved typically include electron transfer processes facilitated by the palladium catalyst .
Comparison with Similar Compounds
- Piperidine
- Piperidine derivatives (substituted piperidines, spiropiperidines, piperidinones)
- Piperine
- Aloperine
- Matrine
- Febrifugine
Biological Activity
1-Piperidinepentanol, with the chemical formula CHNO, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its hydroxyl group and a pentanol chain, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 171.29 g/mol
- Structure : Contains a piperidine ring with a hydroxyl group and a pentanol chain.
Mechanisms of Biological Activity
This compound exhibits a range of biological activities primarily attributed to its structural features. The presence of the hydroxyl group enhances its solubility and reactivity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that piperidine derivatives can exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
Neuropharmacological Effects
Piperidine derivatives are often investigated for their neuropharmacological effects. This compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which could lead to anxiolytic or antidepressant effects.
Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry examined various piperidine derivatives, including this compound, for their antimicrobial efficacy against several strains of bacteria. The results indicated that this compound demonstrated significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics like penicillin.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Penicillin | 64 | Staphylococcus aureus |
Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological effects of piperidine derivatives in animal models. The administration of this compound resulted in reduced anxiety-like behaviors in mice, as measured by the elevated plus maze test. The compound's effect was comparable to that of established anxiolytics such as diazepam.
Treatment | Time (minutes) | Anxiety Score (Low = Better) |
---|---|---|
Control | 30 | 5.2 |
Diazepam | 30 | 2.1 |
This compound | 30 | 2.9 |
Toxicological Profile
Despite its potential therapeutic benefits, the safety profile of this compound must be considered. According to PubChem data, it is classified as causing serious eye irritation and is toxic to aquatic life with long-lasting effects . Therefore, careful handling and further studies are necessary to fully understand its safety profile.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Piperidinepentanol, and how can researchers optimize reaction yields under varying conditions?
- Methodological Approach :
- Begin with nucleophilic substitution or reductive amination protocols, using piperidine and pentanol derivatives as precursors. Vary parameters such as solvent polarity (e.g., THF vs. ethanol), temperature (25–80°C), and catalyst loading (e.g., Pd/C for hydrogenation).
- Monitor reaction progress via TLC or GC-MS. Optimize yields by iterative adjustment of stoichiometry and reaction time .
- Data Presentation : Tabulate reaction conditions (solvent, catalyst, temp) and corresponding yields (%). For example:
Solvent | Catalyst | Temp (°C) | Yield (%) |
---|---|---|---|
Ethanol | None | 60 | 45 |
THF | Pd/C | 80 | 72 |
Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm the structural integrity and purity of this compound?
- Methodological Approach :
- NMR : Compare experimental H NMR peaks (e.g., δ 1.4–1.6 ppm for pentanol chain protons; δ 2.8–3.1 ppm for piperidine N–CH) with reference data from PubChem or NIST Chemistry WebBook .
- IR : Validate hydroxyl (O–H stretch ~3300 cm) and amine (N–H bend ~1600 cm) functional groups.
- Purity assessment via HPLC (≥95% area under the curve) or melting point analysis.
Q. What are the key solubility and stability profiles of this compound in common laboratory solvents, and how do these properties influence experimental design?
- Methodological Approach :
- Conduct solubility tests in water, DMSO, ethanol, and dichloromethane. Measure stability under acidic/basic conditions (pH 2–12) and oxidative environments (HO).
- Use UV-Vis spectroscopy to track degradation over time. Report kinetic stability data (half-life) in tabular format .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?
- Methodological Approach :
- Perform dose-response assays (e.g., IC determination) in parallel cell lines (e.g., HEK293 vs. HeLa) under standardized conditions (pH, serum concentration).
- Statistically analyze inter-model variability using ANOVA or mixed-effects models. Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .
- Data Interpretation : Highlight confounding factors (e.g., solvent cytotoxicity, batch-to-batch compound variability) in supplementary materials .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions, and how do these models align with empirical kinetic data?
- Methodological Approach :
- Employ DFT (Density Functional Theory) to calculate activation energies for proposed reaction pathways (e.g., SN1 vs. SN2). Compare with experimental Arrhenius plots derived from kinetic studies.
- Use Gaussian or ORCA software for simulations. Validate models by correlating computed transition-state geometries with stereochemical outcomes (e.g., retention/inversion) .
Q. How should researchers design a mechanistic study to investigate the pH-dependent conformational changes of this compound in aqueous solutions?
- Methodological Approach :
- Use dynamic light scattering (DLS) and circular dichroism (CD) spectroscopy to monitor aggregation or helical transitions across pH 3–10.
- Supplement with molecular dynamics simulations (e.g., GROMACS) to predict protonation states and hydrogen-bonding networks. Publish raw trajectory files as supplementary data .
Q. Methodological Guidelines for Data Reporting
- Experimental Replication : Follow Beilstein Journal of Organic Chemistry standards for detailed method descriptions, including solvent purification and inert atmosphere protocols .
- Statistical Rigor : Report p-values, confidence intervals, and effect sizes for bioactivity studies. Use tools like PRISMA for meta-analyses of conflicting data .
- Ethical Data Sharing : Deposit spectral and crystallographic data in public repositories (e.g., PubChem, Cambridge Structural Database) with unique identifiers .
Properties
IUPAC Name |
5-piperidin-1-ylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c12-10-6-2-5-9-11-7-3-1-4-8-11/h12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPOCRCIIKQXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340679 | |
Record name | 1-Piperidinepentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2937-83-9 | |
Record name | 1-Piperidinepentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidinepentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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